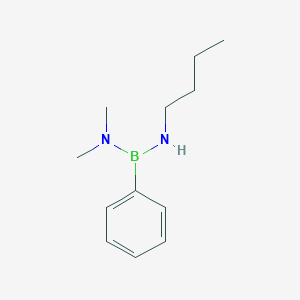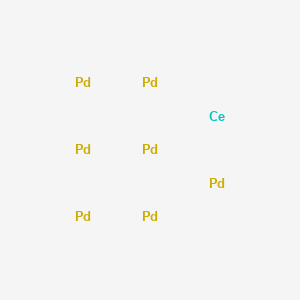
Cerium--palladium (1/7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium–palladium (1/7) is a compound consisting of cerium and palladium in a 1:7 ratio Cerium is a rare earth metal, while palladium is a transition metal
准备方法
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/7) can be synthesized through various methods, including aqueous co-precipitation and template methods. In the aqueous co-precipitation method, cerium and palladium salts are dissolved in water, followed by the addition of a precipitating agent to form a solid precipitate. This precipitate is then calcined to obtain the desired compound . The template method involves coating a precursor on a template surface, followed by calcination or wet chemical etching to remove the template .
Industrial Production Methods: Industrial production of cerium–palladium (1/7) typically involves large-scale aqueous co-precipitation, where cerium and palladium salts are mixed in water, precipitated, and then calcined to form the final product. This method is favored for its scalability and cost-effectiveness.
化学反应分析
Types of Reactions: Cerium–palladium (1/7) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions where cerium changes its oxidation state from +3 to +4, and palladium can undergo reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/7) include oxygen, hydrogen, and carbon monoxide. These reactions often occur under specific conditions such as elevated temperatures and controlled atmospheres .
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For instance, oxidation reactions may produce cerium dioxide and palladium oxide, while reduction reactions may yield metallic palladium and cerium hydroxide .
科学研究应用
Cerium–palladium (1/7) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium oxide nanoparticles, which can be derived from cerium–palladium compounds, are studied for their antioxidant properties and potential use in drug delivery and cancer therapy . In industry, cerium–palladium (1/7) is used in automotive catalysts to reduce emissions and improve fuel efficiency .
作用机制
The mechanism of action of cerium–palladium (1/7) involves the interaction of cerium and palladium at the molecular level. Cerium can exist in multiple oxidation states, allowing it to participate in redox reactions. Palladium, on the other hand, acts as a catalyst by providing active sites for chemical reactions. The combination of these two elements enhances the overall catalytic activity and stability of the compound .
相似化合物的比较
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium–platinum (1/7)
Comparison: Cerium–palladium (1/7) is unique due to its specific ratio of cerium to palladium, which provides a balance of redox activity and catalytic properties. Compared to cerium oxide, cerium–palladium (1/7) offers enhanced catalytic performance due to the presence of palladium. Similarly, it differs from palladium oxide by incorporating cerium, which adds redox flexibility. Cerium–platinum (1/7) is another similar compound, but palladium is often preferred over platinum due to its lower cost and comparable catalytic properties .
属性
CAS 编号 |
80261-98-9 |
|---|---|
分子式 |
CePd7 |
分子量 |
885.1 g/mol |
IUPAC 名称 |
cerium;palladium |
InChI |
InChI=1S/Ce.7Pd |
InChI 键 |
MGCPUTKJNPYOFB-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


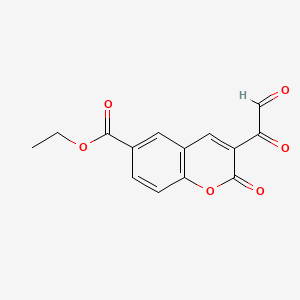
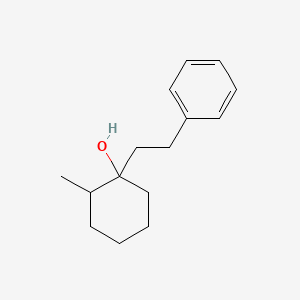
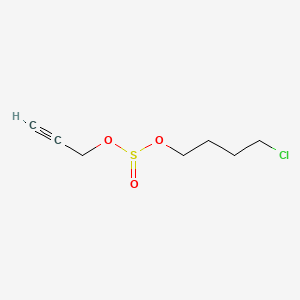
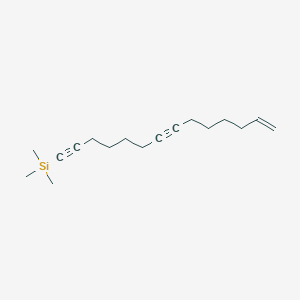
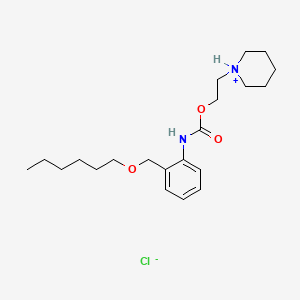
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
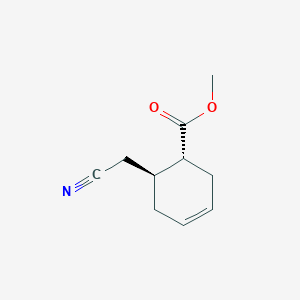
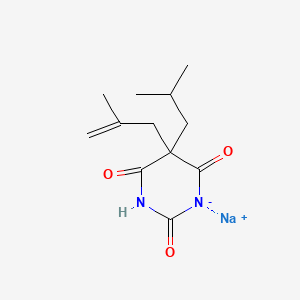
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
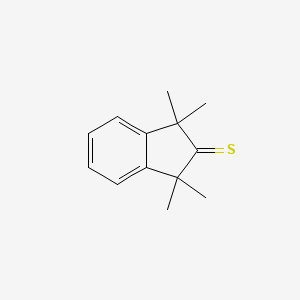
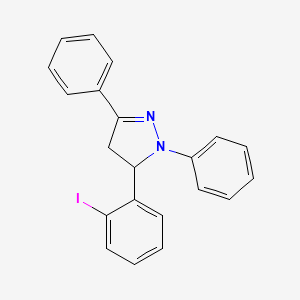
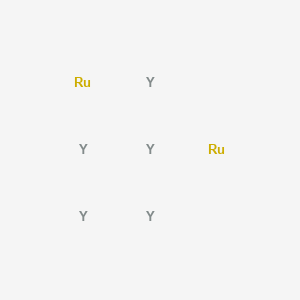
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
